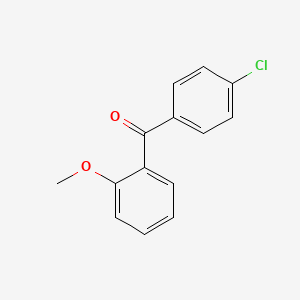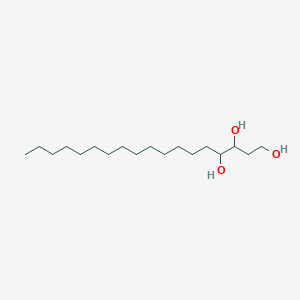
Demethylcephalotaxinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 10086100 is a natural product found in Cephalotaxus sinensis, Cephalotaxus mannii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Cephalotaxus Alkaloids Research
- Demethylcephalotaxinone, along with other Cephalotaxus alkaloids like cephalotaxine and drupacine, has been isolated from Cephalotaxus fortune Hook. f. These compounds have unique structural features that contribute to their potential pharmacological properties (Li et al., 2015).
Synthesis Studies
- A gold(I)-catalyzed cascade reaction involving cyclization and rearrangement has been utilized for synthesizing cephalotaxine, where this compound was obtained in a study, highlighting its importance in complex chemical synthesis (Sakai et al., 2021).
Drug Discovery and Development
- This compound is part of ongoing research in drug discovery, especially in the field of medicinal plants. The study of natural compounds like this compound has led to new drug leads against various pharmacological targets (Balunas & Kinghorn, 2005).
Epigenetic Treatments
- Compounds like this compound are being researched for their potential in epigenetic treatments of diseases such as hematopoietic malignancies, where they could act as demethylating agents (Claus et al., 2005).
Anticancer Research
- There's ongoing research into the effects of demethylating agents like this compound on clinical response, methylation, and immune system in solid tumors. This line of research is crucial for understanding the potential of this compound in cancer therapy (Linnekamp et al., 2017).
Eigenschaften
Molekularformel |
C17H17NO4 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
(6S)-3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one |
InChI |
InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2/t17-/m0/s1 |
InChI-Schlüssel |
FDWVASNYLQYPMN-KRWDZBQOSA-N |
Isomerische SMILES |
C1C[C@]23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |
SMILES |
C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |
Kanonische SMILES |
C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


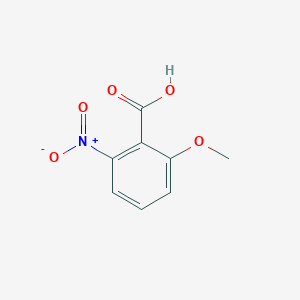



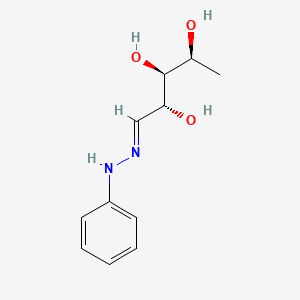

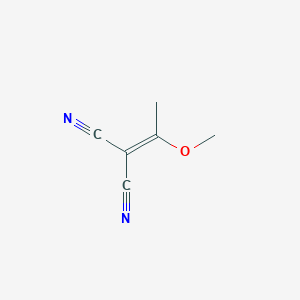
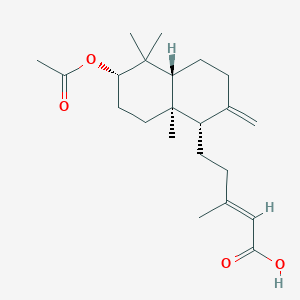

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)

